molecular formula C15H11N3 B13688743 3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

Cat. No.: B13688743
M. Wt: 233.27 g/mol
InChI Key: AAQKMUKMITURMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and functionalization steps. One common method involves the use of multicomponent reactions, such as the Groebke-Blackburn-Bienaymé reaction, which allows for the efficient construction of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale multicomponent reactions, utilizing automated reactors and continuous flow systems to ensure high yields and purity. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Bromine or iodine in chloroform.

Major Products Formed

Mechanism of Action

The mechanism of action of 3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C15H11N3

Molecular Weight

233.27 g/mol

IUPAC Name

3-(5-methylimidazo[1,2-a]pyridin-2-yl)benzonitrile

InChI

InChI=1S/C15H11N3/c1-11-4-2-7-15-17-14(10-18(11)15)13-6-3-5-12(8-13)9-16/h2-8,10H,1H3

InChI Key

AAQKMUKMITURMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=CN12)C3=CC=CC(=C3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.